(1-Benzyl-1H-imidazol-2-yl)-acetic acid
Overview
Description
(1-Benzyl-1H-imidazol-2-yl)-acetic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzyl group attached to the nitrogen atom at the 1-position of the imidazole ring and an acetic acid moiety at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
Target of Action
Related compounds such as n-(1-benzyl-1h-imidazol-2-yl)amide derivatives have been found to act as agonists for the melanocortin 1 receptor (mc1r) . MC1R plays a crucial role in maintaining homeostasis in the skin against melanogenesis and external stimuli, anti-inflammatory effects, and tissue fibrosis suppression .
Mode of Action
Related compounds have demonstrated good mc1r agonistic activity . Agonists bind to receptors and activate them to produce a biological response.
Biochemical Pathways
The activation of mc1r by related compounds can influence various biochemical pathways related to skin homeostasis, inflammation, and fibrosis .
Pharmacokinetics
Related compounds have demonstrated good metabolic stability , which can impact their bioavailability.
Result of Action
The activation of mc1r by related compounds can lead to various cellular responses, including changes in melanogenesis, inflammation, and fibrosis .
Action Environment
Factors such as solvent properties, such as polarity and hydrophobic/hydrophilicity, can affect the reaction mechanism of related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-1H-imidazol-2-yl)-acetic acid undergoes various types of chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl halides, sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
(1-Benzyl-1H-imidazol-2-yl)-acetic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-Benzylimidazole: Similar structure but lacks the acetic acid moiety.
2-Benzylimidazole: Benzyl group attached at the 2-position instead of the 1-position.
Imidazole-2-carboxylic acid: Contains a carboxylic acid group at the 2-position but lacks the benzyl group.
Uniqueness
(1-Benzyl-1H-imidazol-2-yl)-acetic acid is unique due to the presence of both the benzyl group and the acetic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXJLERUJWJFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630004 | |
Record name | (1-Benzyl-1H-imidazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123566-33-6 | |
Record name | (1-Benzyl-1H-imidazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 123566-33-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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